molecular formula C15H12ClN3O3S B4853116 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4853116
M. Wt: 349.8 g/mol
InChI Key: KHDNEJCTUOMVLB-UHFFFAOYSA-N
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Description

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzoxadiazole ring system fused with a tetrahydroisoquinoline moiety

Properties

IUPAC Name

4-chloro-7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-12-5-6-13(15-14(12)17-22-18-15)23(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNEJCTUOMVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon structure .

Mechanism of Action

The mechanism of action of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to glucose transporters in cells, allowing researchers to visualize glucose uptake. The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and providing insights into their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazole derivatives and tetrahydroisoquinoline derivatives. Examples include:

Uniqueness

What sets 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of a benzoxadiazole ring with a sulfonyl group and a tetrahydroisoquinoline moiety. This structure provides it with unique optical properties, making it particularly useful as a fluorescent probe in biological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

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